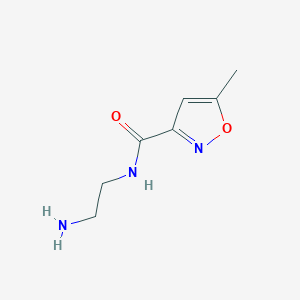

n-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5-4-6(10-12-5)7(11)9-3-2-8/h4H,2-3,8H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNJVCBZIOODND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid to Carboxamide Conversion

The most common approach involves derivatizing 5-methylisoxazole-3-carboxylic acid (1) into its corresponding carboxamide. This typically proceeds via activation of the carboxylic acid to an acyl chloride or mixed anhydride, followed by reaction with ethylenediamine.

Reaction Scheme:

Optimization Notes:

-

Solvent Selection: Dichloromethane or tetrahydrofuran (THF) is preferred for the acylation step due to their inertness and ability to dissolve both reactants.

-

Stoichiometry: A 1:1.2 molar ratio of acyl chloride to ethylenediamine minimizes di-substitution byproducts.

-

Temperature: Reactions conducted at 0–5°C improve selectivity for the mono-amide product.

Yield Data:

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acyl chloride formation | Toluene | 80 | 92 |

| Amidation | THF | 0–5 | 78 |

One-Pot Synthesis via Intermediate Isolation Avoidance

Building on patented methodologies for related isoxazole derivatives, a streamlined one-pot synthesis avoids isolating reactive intermediates.

Procedure:

-

Condensation-Cyclization:

Dimethyl oxalate and acetone undergo Claisen condensation under sodium methoxide catalysis to form methyl acetylacetonate. -

Hydroxylamine Cyclization:

Reaction with hydroxylamine sulfate directly yields 5-methylisoxazole-3-methyl carboxylate. -

Ammonolysis:

Liquid ammonia introduces the carboxamide group, followed by ethylenediamine coupling under basic conditions.

Advantages:

-

Eliminates intermediate purification, reducing process time by ~40%.

-

Utilizes low-cost raw materials (e.g., dimethyl oxalate vs. diethyl oxalate).

Challenges:

-

Requires precise control of reaction stoichiometry to prevent over-ammonolysis.

-

Byproduct formation (e.g., dimethylamine) necessitates scavenging agents.

Advanced Functionalization Strategies

Protecting Group Chemistry

To enhance selectivity during amidation, temporary protection of the 2-aminoethyl group is employed.

Example Protocol:

-

Protection:

Ethylenediamine is treated with tert-butyloxycarbonyl (Boc) anhydride to form Boc-protected ethylenediamine. -

Coupling:

Activated 5-methylisoxazole-3-carboxylic acid reacts with the protected amine using EDCl/HOBt. -

Deprotection:

Trifluoroacetic acid removes the Boc group, yielding the target compound.

Yield Improvement:

Catalytic Amination Techniques

Transition-metal catalysts enable direct coupling of carboxylic acids with amines, bypassing acyl chloride formation.

Representative Method:

-

Catalyst System: Pd(OAc)₂/Xantphos

-

Conditions: 100°C, 12 h, toluene

Limitations:

-

Catalyst cost and residual metal contamination in pharmaceuticals.

Industrial-Scale Considerations

Solvent Recycling and Waste Management

Industrial processes prioritize solvent recovery, especially for high-boiling solvents like DMF.

Case Study:

Crystallization and Purification

Final product purity ≥98% is achieved via recrystallization from ethanol/water mixtures (70:30 v/v).

Crystallization Parameters:

| Solvent Ratio | Cooling Rate (°C/h) | Purity (%) |

|---|---|---|

| 70:30 | 10 | 98.5 |

| 60:40 | 15 | 97.2 |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the isoxazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated isoxazole derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide is synthesized through the reaction of 5-methylisoxazole-3-carboxylic acid with ethylenediamine under reflux conditions. The use of dehydrating agents like thionyl chloride facilitates the formation of the amide bond. The compound's molecular formula is C₇H₈N₂O₂, and it features an isoxazole ring that contributes to its reactivity and biological activity.

Table 1: Summary of Synthesis Methods

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Amide Formation | 5-Methylisoxazole-3-carboxylic acid + Ethylenediamine | Reflux with thionyl chloride | High |

| Substitution Reactions | This compound + Halogens | Catalyst presence | Variable |

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its structural features allow for various chemical modifications, making it a versatile compound in organic synthesis.

Biology

The compound is investigated as a biochemical probe to study enzyme activities and cellular processes. It has shown potential in modulating enzyme functions, particularly those involved in inflammatory pathways.

Medicine

This compound has been explored for its therapeutic properties, including:

- Antimicrobial Activity: Preliminary studies indicate effectiveness against certain bacterial strains.

- Anticancer Properties: It has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

- Neurodegenerative Diseases: As a CSF-1R inhibitor, it may mitigate neuroinflammation associated with conditions like Alzheimer's disease.

Neuroinflammation

In vitro studies have demonstrated that this compound can significantly reduce markers of neuroinflammation. It exhibits IC50 values ranging from 33 to 64 nM, indicating potent inhibition with low cytotoxicity at higher concentrations.

Antitumor Activity

Research indicates that this compound can inhibit the proliferation of specific cancer cell lines by inducing apoptosis through modulation of apoptotic pathways.

Table 2: Summary of Biological Activities

| Activity Type | Mechanism | IC50 Value (nM) | Reference |

|---|---|---|---|

| CSF-1R Inhibition | Neuroinflammation modulation | 33 - 64 | |

| Antitumor Activity | Apoptosis induction | Not Specified |

Case Study 1: Neuroinflammation

A study evaluating CSF-1R inhibitors demonstrated that this compound effectively reduced neuroinflammatory markers in vitro, supporting its potential application in treating neurodegenerative diseases.

Case Study 2: Antitumor Activity

Another investigation focused on the anti-tumor efficacy of this compound revealed its ability to inhibit specific cancer cell lines' proliferation and induce apoptosis through targeted signaling pathways.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

The compound’s closest structural analogs include:

- Impact of Substituents: The 2-aminoethyl group in the target compound introduces basicity and hydrogen-bonding capacity, which are absent in N,N,5-trimethylisoxazole-3-carboxamide. This difference likely alters solubility and biological interactions . Aromatic vs.

Functional Group Variations in Isoxazole Carboxamides

A. Heteroaromatic Modifications

- Thiophene-Containing Analog (CAS 1210123-90-2): Features a thiophene ring and dimethylaminoethyl group.

- Triazolopyrimidine Hybrid (CAS 2034276-80-5): Incorporates a [1,2,4]triazolo[1,5-a]pyrimidine moiety. This modification introduces additional hydrogen-bonding sites and π-stacking capability, which may broaden pharmacological activity .

B. Bioactive Derivatives

B. Thermal and Mechanical Properties

- Epoxy-modified silicones containing N-(2-aminoethyl)-3-aminopropyltrimethoxysilane () demonstrate enhanced crosslinking density and adhesion. While the target compound lacks a silane group, its aminoethyl moiety could similarly improve polymer compatibility in material science applications .

Biological Activity

N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide, a compound belonging to the isoxazole family, has garnered attention in various biological research domains due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is characterized by its unique structural features that contribute to its biological activities. The presence of the isoxazole ring and an aminoethyl side chain enhances its interaction with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its role as an inhibitor in various signaling pathways. Research indicates that this compound may act on receptor tyrosine kinases, particularly the colony-stimulating factor 1 receptor (CSF-1R), which is crucial in modulating immune responses and inflammation .

Key Mechanisms:

- Inhibition of CSF-1R : This receptor plays a significant role in neuroinflammation, especially in conditions like Alzheimer's disease. Inhibiting CSF-1R can mitigate microglial overactivation, thus reducing neurodegenerative processes .

- Cell Signaling Modulation : The compound may influence pathways involved in cell proliferation and apoptosis, contributing to its anti-neoplastic properties.

Biological Activity and Therapeutic Potential

The compound has shown promise in several therapeutic areas:

- Neurodegenerative Diseases : As a CSF-1R inhibitor, it has potential applications in treating neurodegenerative diseases by reducing neuroinflammation and protecting neuronal health.

- Cancer Therapy : Preliminary studies suggest anti-neoplastic activity, highlighting its potential as a cancer therapeutic agent by inhibiting tumor growth through modulation of key signaling pathways .

Case Study 1: Neuroinflammation

A study evaluating the effects of various CSF-1R inhibitors, including this compound, demonstrated significant reductions in markers of neuroinflammation in vitro. The most promising compounds exhibited IC50 values indicating potent inhibition with minimal cytotoxicity at higher concentrations .

Case Study 2: Antitumor Activity

Another investigation focused on the anti-tumor efficacy of this compound revealed that it could inhibit the proliferation of specific cancer cell lines. The results suggested that this compound could induce apoptosis through modulation of apoptotic pathways, further supporting its potential as an anti-cancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | IC50 Value (nM) | Reference |

|---|---|---|---|

| CSF-1R Inhibition | Neuroinflammation modulation | 33 - 64 | |

| Antitumor Activity | Apoptosis induction | Not Specified |

Table 2: Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via amide coupling between 5-methylisoxazole-3-carboxylic acid and 2-aminoethylamine. Key steps include:

- Activation of the carboxylic acid using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .

- Optimizing stoichiometry (1:1 molar ratio of acid to amine) and reaction temperature (room temperature to 50°C) to minimize side reactions.

- Purification via column chromatography or recrystallization to improve yield. reports yields as low as 18% for similar compounds, emphasizing the need for iterative optimization of solvent systems (e.g., DMSO vs. DMF) and catalyst selection .

Q. What safety protocols and storage conditions are critical for handling this compound?

- Safety Measures :

- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact (H315, H319) .

- Work in a fume hood to prevent inhalation of dust/aerosols (H335).

- Store in airtight containers at 2–8°C, away from heat and ignition sources.

- Emergency Procedures : In case of leakage, evacuate the area, use absorbent materials, and dispose of waste in accordance with hazardous chemical protocols .

Advanced Research Questions

Q. How can mitochondrial assays evaluate the bioactivity of this compound?

- Experimental Design :

- Isolate mitochondria from murine liver via differential centrifugation in sucrose-based buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) .

- Treat mitochondria with the compound (1% DMSO final concentration) and assess parameters like oxygen consumption (Clark electrode), calcium retention capacity (Calcium Green-5N fluorescence), and membrane potential (Rh123 fluorescence).

- Include controls (e.g., FCCP for uncoupling) and validate results with inhibitors like cyclosporin A .

Q. What insights can thermal analysis (TGA/DSC) provide about the compound’s stability?

- Methodology :

- TGA : Heat the sample (5–10 mg) from 25°C to 600°C under nitrogen. Sharp decomposition above 300°C indicates thermal stability .

- DSC : Identify phase transitions (e.g., melting points, glass transitions) by heating at 10°C/min. Endothermic peaks correlate with structural rearrangements (e.g., smectic mesophases in gels) .

- Data Interpretation : Compare degradation profiles with related isoxazole derivatives (e.g., 5-methyl-3-phenylisoxazole, mp 214–216°C ) to assess substituent effects on stability.

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?

- Strategies :

- Confirm purity via HPLC (>95%) to rule out impurities .

- Use high-field NMR (500 MHz or higher) and deuterated solvents (e.g., DMSO-d6) to resolve overlapping signals.

- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- Investigate tautomerism in the isoxazole ring, which may cause unexpected splitting patterns .

Q. What computational approaches predict the compound’s interaction with enzymatic targets (e.g., COX-2)?

- Molecular Docking Workflow :

- Retrieve the target enzyme’s crystal structure (e.g., PDB ID 5KIR for COX-2).

- Prepare the ligand (protonation states, energy minimization) using software like OpenBabel.

- Define the active site (e.g., COX-2’s hydrophobic channel) and run docking simulations (AutoDock Vina).

- Validate predictions with in vitro assays (e.g., COX-2 inhibition IC50) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity across studies?

- Root Causes : Variability in mitochondrial isolation protocols (e.g., BSA supplementation in buffers ) or differences in cell lines (primary vs. cultured).

- Resolution : Standardize assay conditions (e.g., ATP concentration, pH) and use orthogonal assays (e.g., Seahorse XF Analyzer for mitochondrial respiration).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.